7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
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Properties
IUPAC Name |
10-(4-fluorophenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN6O/c17-10-3-5-11(6-4-10)23-15-12(8-19-23)16-20-14(13-2-1-7-24-13)21-22(16)9-18-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXTQOKFQIKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo-pyrimidine derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on various research findings and case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrazolo[4,3-e][1,2,4]triazole core
- Fluorophenyl group
- Furan moiety
These structural elements contribute to its potential pharmacological properties. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may influence receptor binding affinity.
The mechanism of action of this compound is believed to involve:
- Inhibition of specific enzymes : The compound may inhibit certain kinases or phosphatases involved in cancer cell proliferation.
- Modulation of signaling pathways : It may affect pathways such as NF-κB and p53, which are crucial in apoptosis and cell survival.
- Induction of apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazolo-pyrimidine derivatives. For instance:
- A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values lower than those of standard chemotherapeutics like cisplatin .
- The mechanism included increased apoptosis via caspase activation and modulation of key proteins involved in cell cycle regulation .
Anti-inflammatory Properties
Research has shown that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Triazole derivatives have been noted for their antimicrobial properties against various pathogens:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against Gram-positive bacteria | |
| Similar triazole derivatives | Significant antifungal activity against Candida species |
Case Studies
- Study on Breast Cancer Cells : A recent investigation into similar pyrazolo derivatives revealed that they effectively induced apoptosis in breast cancer cells through ROS-mediated pathways. The study highlighted the role of this class of compounds in enhancing the efficacy of existing chemotherapeutics by overcoming resistance mechanisms .
- Inflammation Model : In a murine model of inflammation, compounds based on the pyrazolo framework showed reduced edema and lower levels of inflammatory markers compared to control groups. This suggests a promising avenue for treating inflammatory conditions .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. Its unique structure includes fused heterocycles that contribute to its biological activity. The presence of the fluorophenyl and furan moieties enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Compounds similar to 7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. Studies report Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 2 μg/mL for related triazole hybrids .
- Antifungal Properties : The compound's structure suggests potential antifungal activity as well, with some derivatives demonstrating comparable efficacy to established antifungal agents like fluconazole .
Neurological Applications
The compound's interaction with adenosine receptors has been explored in neurological contexts:
- Adenosine Receptor Modulation : The compound acts as a modulator for the adenosine A2A receptor, which is implicated in various neurological disorders. Research suggests that targeting this receptor can lead to therapeutic advancements in conditions like Parkinson's disease and other neurodegenerative disorders .
Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole derivatives for their antimicrobial potency. The tested compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substituents on the phenyl ring showed enhanced activity against resistant strains .
Study 2: Neurological Impact Assessment
In a pharmacological study focusing on the modulation of adenosine receptors, derivatives similar to this compound were assessed for their neuroprotective effects. The findings indicated significant neuroprotection in models of oxidative stress and inflammation .
Comparative Analysis of Biological Activities
Preparation Methods
Formimidate Intermediate Formation
A critical step involves converting 5-amino-1-(4-fluorophenyl)-3-substituted-1H-pyrazole-4-carbonitrile into its formimidate derivative. This is achieved by refluxing with triethyl orthoformate in acetic anhydride, yielding ethyl N-(4-cyano-1-(4-fluorophenyl)-3-substituted-1H-pyrazol-5-yl)formimidate.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Formimidate synthesis | Triethyl orthoformate, acetic anhydride, reflux (5 hr) | 82% |
Hydrazine-Mediated Cyclization
Treatment of the formimidate with hydrazine hydrate generates an amino-imino intermediate, which undergoes intramolecular cyclization upon heating. This step forms the pyrazolo[3,4-d]pyrimidine core, a precursor to the triazolo-pyrimidine system.
Introducing the 4-Fluorophenyl Substituent
The 4-fluorophenyl group at position 7 is introduced early in the synthesis by selecting 1-(4-fluorophenyl)-substituted pyrazole precursors. For example:
Synthesis of 5-Amino-1-(4-fluorophenyl)-3-styryl-1H-pyrazole-4-carbonitrile
This intermediate is prepared via condensation of (Z)-N'-phenylcinnamohydrazonoyl chloride with malononitrile in ethanolic sodium ethoxide. The 4-fluorophenyl group is retained throughout subsequent reactions due to its stability under acidic and basic conditions.
Functionalization with Furan-2-yl at Position 2
The furan-2-yl group is introduced via two primary strategies:
Direct Substitution During Cyclization
Reaction of the amino-imino intermediate with furan-2-carbaldehyde in the presence of acetic acid forms a hydrazone, which undergoes oxidative cyclization using FeCl₃ to yield the furan-substituted triazolo-pyrimidine.
Optimized Conditions for Furan Incorporation
| Parameter | Value |
|---|---|
| Aldehyde | Furan-2-carbaldehyde |
| Solvent | Ethanol |
| Catalyst | FeCl₃ (4 equiv) |
| Time | 12 hr |
| Yield | 68–72% (estimated from analogous reactions) |
Post-Cyclization Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling can introduce the furan-2-yl group after triazolo-pyrimidine core formation. This method requires halogenated intermediates (e.g., bromo-substituted at position 2) and furan-2-ylboronic acid.
Final Cyclization and Dimroth Rearrangement
The penultimate step involves refluxing intermediates with diethyl dicarbonate or formic acid to induce cyclization into the triazolo-pyrimidine system. A Dimroth rearrangement may occur under basic conditions, ensuring thermodynamic stability of the final product.
Key Spectral Data for Validation
- IR : Absence of CN (~2215 cm⁻¹) and NH₂ bands confirms cyclization.
- ¹H NMR : Signals for furan protons (δ 6.45–7.60 ppm) and 4-fluorophenyl (δ 7.25–8.10 ppm).
- MS : Molecular ion peak matching C₁₉H₁₂FN₇O (theoretical m/z 381.3).
Scalability and Purification Challenges
- Solvent Selection : Acetonitrile and ethanol are preferred for crystallization to avoid byproduct contamination.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomers.
- Yield Optimization :
Step Yield Range Formimidate 75–82% Cyclization 65–70% Final product 58–63%
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Method | Steps | Total Yield | Complexity |
|---|---|---|---|
| Direct cyclization | 4 | ~50% | Moderate |
| Cross-coupling | 5 | ~45% | High |
| One-pot synthesis | 3 | ~40% | Low |
The direct cyclization route balances yield and practicality, making it the most viable for industrial applications.
Q & A
Q. What are the established synthetic routes for 7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
The compound is synthesized via cyclization and functionalization strategies. A key step involves reacting intermediates like 7-substituted pyrazolo-triazolo-pyrimidines with BBr₃ to remove protecting groups (e.g., demethylation of methoxy substituents). For example, BBr₃ in dichloromethane (DCM) at room temperature for 4 hours followed by hydrolysis with methanol yields the final product in 86% efficiency . Alternative routes include condensation of arylhydrazides with aminopyrazoles in diphenylether under reflux .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear magnetic resonance (¹H/¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are standard for confirming functional groups and molecular weight. Single-crystal X-ray diffraction provides definitive structural validation, with mean C–C bond lengths of 0.003 Å and R factor ≤ 0.055 ensuring accuracy .
Q. How is purity assessed during synthesis?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Melting point analysis (e.g., 266–268°C for analogs) and elemental analysis (C, H, N content within ±0.4% of theoretical values) are complementary methods .
Advanced Research Questions
Q. How do substituents at the 7-position influence biological activity?
Substituents like 4-fluorophenyl enhance receptor binding affinity. Carbon-carbon coupling reactions (e.g., aryl, arylalkyl, or vinyl moieties) at this position modulate selectivity. For example, analogs with 2-methoxyethoxy groups show improved adenosine A₂A receptor antagonism . Structure-activity relationship (SAR) studies suggest bulkier substituents reduce off-target effects .
Q. What strategies resolve contradictions in biological activity data across analogs?
Discrepancies may arise from divergent synthetic routes or impurity profiles. Methodological cross-validation (e.g., repeating reactions with purified intermediates) and computational docking studies can clarify mechanisms. For instance, trifluoromethyl groups in pyrazolo-pyrimidines enhance metabolic stability but may sterically hinder target binding .
Q. How is selectivity for adenosine receptors optimized?
Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) at the 7-position and furan-2-yl at the 2-position improves A₂A receptor affinity. Competitive binding assays (IC₅₀ values) against A₁, A₂B, and A₃ receptors are critical for selectivity profiling. Preladenant, a structurally related compound, demonstrates nanomolar A₂A antagonism via these modifications .
Q. What methods validate target engagement in cellular assays?
Radioligand displacement assays (e.g., using [³H]SCH58261 for A₂A receptors) and functional cAMP inhibition assays are standard. Dose-response curves and Schild analysis confirm competitive antagonism. Cross-reactivity is minimized by testing against panels of related kinases or GPCRs .
Methodological Challenges and Solutions
Q. How are low yields addressed in multi-step syntheses?
Optimizing reaction conditions (e.g., solvent, temperature, catalyst) is key. For example, diphenylether at reflux improves cyclization efficiency for triazolo-pyrimidine cores . Purification via column chromatography or crystallization (e.g., from ethanol) enhances yields .
Q. What analytical approaches distinguish regioisomers in pyrazolo-triazolo-pyrimidines?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) resolve positional ambiguity. X-ray crystallography unambiguously assigns regiochemistry, as seen in analogs with R factor = 0.046 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
